4-methyl-N-(pyridin-4-ylmethyl)benzamide
Overview
Description
Scientific Research Applications
Luminescent Properties and Multi-Stimuli Response
4-Methyl-N-(pyridin-4-ylmethyl)benzamide has been studied for its luminescent properties in both solution and solid states. It demonstrates enhanced emission in aqueous-DMF solution and exhibits mechanochromic properties, showing a multi-stimuli response. These properties are rationalized through Density Functional Theory calculations, indicating potential applications in photoelectron spectroscopy and nanotechnology (Srivastava et al., 2017).
Metabolic Pathways in Pharmaceuticals
In the context of pharmaceutical research, this compound derivatives are integral in understanding the metabolic pathways of certain drugs. For instance, studies on flumatinib, a tyrosine kinase inhibitor, have identified the main metabolic pathways in humans, involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research is crucial for developing effective medication regimens and understanding drug interactions (Gong et al., 2010).
Crystal Structure Analysis
The compound has also been analyzed for its crystal structure properties. Studies involving derivatives of N-(pyridin-2-ylmethyl)benzamide show different orientations of pyridine and benzene rings, providing insights into molecular interactions and stability, which can inform material science and drug design (Artheswari et al., 2019).
Synthesis and Bioactivity
Research on the synthesis and bioactivity of derivatives of this compound has led to the discovery of compounds with significant medicinal potential. For example, the compound MGCD0103 has shown promise as an anticancer drug, demonstrating selective inhibition of histone deacetylases and effective in vivo antitumor activity (Zhou et al., 2008).
Corrosion Inhibition
Additionally, derivatives of this compound have been investigated as corrosion inhibitors. Studies reveal their effectiveness in protecting metals like mild steel in corrosive environments, indicating potential applications in industrial maintenance and material preservation (Ji et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, is known to target the vascular endothelial growth factor receptor 1 (vegfr1) in humans . VEGFR1 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is critical in various physiological and pathological processes.
Mode of Action
It’s likely that it interacts with its target protein in a manner similar to other benzanilides , a class of compounds to which it belongs. These compounds typically bind to their target proteins and modulate their activity, leading to downstream effects.
Biochemical Pathways
If it indeed targets vegfr1 like its structurally similar compound, it could potentially affect angiogenesis and other vegfr1-related pathways .
Result of Action
Given its potential target, it might influence the processes of angiogenesis and cellular proliferation, among others .
Properties
IUPAC Name |
4-methyl-N-(pyridin-4-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-2-4-13(5-3-11)14(17)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDAVHQVXASJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968323 | |
Record name | 4-Methyl-N-[(pyridin-4-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-40-1 | |
Record name | 4-Methyl-N-[(pyridin-4-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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